6,6-Dichlorothiazinane 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Thiazine derivatives, including 6,6-Dichlorothiazinane 1,1-dioxide, can be synthesized through various methods . One such method involves the use of diethyl 2,2-sulfonyldiacetate and benzaldehyde in water, to which ammonium acetate is added at room temperature . Another method involves the base-catalyzed cyclization of certain sulfonyl compounds .

Molecular Structure Analysis

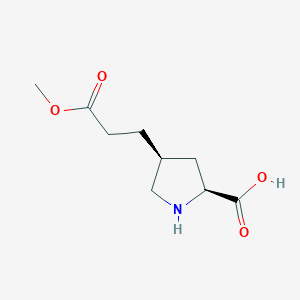

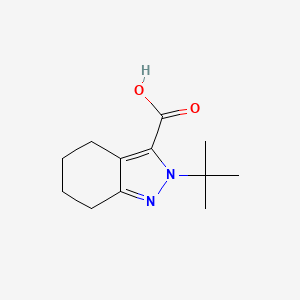

The molecular structure of 6,6-Dichlorothiazinane 1,1-dioxide consists of a thiazine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one sulfur atom. The molecule also contains two chlorine atoms and two oxygen atoms.

科学的研究の応用

Synthesis and Characterization

The synthesis of novel compounds related to 6,6-Dichlorothiazinane 1,1-dioxide, such as 1,2,4-thiadiazinane 1,1-dioxides, demonstrates the chemical's utility in creating new materials. These compounds are prepared via reactions involving beta-aminoethane sulfonamides with methylene donors, showcasing their potential in developing novel chemical entities with diverse applications (Khumalo et al., 2018).

Heterocyclic Compound Synthesis

The chemical serves as a precursor in synthesizing heterocyclic compounds, such as pyrazolylthiazoles, indicating its role in creating complex molecular structures for various research and development purposes (Denisova et al., 2002).

Material Science Applications

In material science, compounds related to 6,6-Dichlorothiazinane 1,1-dioxide have been used in the fabrication of nanoporous organic polymers. These materials demonstrate significant potential for gas adsorption and separation, particularly in CO2 uptake, highlighting the compound's importance in environmental applications (Xiong et al., 2014).

Drug Synthesis and Evaluation

Although excluding drug use and dosage information, it's noteworthy to mention that related derivatives exhibit significant potential in synthesizing compounds with biological activity. For instance, benzothiadiazinone dioxide derivatives show promise in developing novel anticancer agents, underscoring the compound's relevance in pharmaceutical research (Bouzina et al., 2021).

Environmental Remediation

The compound's derivatives are investigated for environmental remediation, such as the degradation of hazardous substances like 1,2-dichloroethane using advanced reduction processes. This application highlights the potential of 6,6-Dichlorothiazinane 1,1-dioxide related compounds in addressing environmental pollution and improving waste treatment processes (Liu et al., 2014).

将来の方向性

The future directions of research involving 6,6-Dichlorothiazinane 1,1-dioxide and other thiazine derivatives could involve further exploration of their synthesis methods, chemical reactions, and potential applications . Thiazine derivatives are biologically active and play an important role in the treatment of various diseases, showing promising results where they act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer agents . Therefore, they represent an interesting class of heterocyclic medicinal compounds worthy of further exploration .

特性

IUPAC Name |

6,6-dichlorothiazinane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl2NO2S/c5-4(6)2-1-3-7-10(4,8)9/h7H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYZYHWLZWJANU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(S(=O)(=O)NC1)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6-Dichlorothiazinane 1,1-dioxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Bromofuran-2-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2648544.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2648548.png)

![3-oxo-3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-2-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanenitrile](/img/structure/B2648550.png)

![4-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrimido[1,2-a][1,3]benzimidazole](/img/structure/B2648553.png)

![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2648554.png)

![tert-Butyl [3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate](/img/structure/B2648558.png)

![N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2648560.png)

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2648565.png)

![1-{1-[2-(Methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2648566.png)